molecular formula C18H26ClNO3 B010694 Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride CAS No. 101711-01-7

Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride

Cat. No.: B010694
CAS No.: 101711-01-7
M. Wt: 339.9 g/mol
InChI Key: PRIXSTVGPLZOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride is a structurally complex derivative of mandelic acid (2-hydroxy-2-phenylacetic acid). The compound features an alpha-isopropyl substituent on the mandelic acid backbone, enhancing steric bulk and lipophilicity compared to unsubstituted mandelic acid. The esterification with a 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl group introduces a nitrogen-containing heterocycle, which may influence solubility, bioavailability, and receptor interactions. The hydrochloride salt form improves stability and crystallinity, critical for pharmaceutical applications.

For instance, esterification reactions involving activated intermediates (e.g., chloromethylpyrazole derivatives) or azide-mediated cyclization (as seen in ) could be adapted for this molecule .

Properties

IUPAC Name

(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3.ClH/c1-14(2)18(21,16-9-5-4-6-10-16)17(20)22-13-15-8-7-11-19(3)12-15;/h4-6,8-10,14,21H,7,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIXSTVGPLZOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)OCC2=CCC[NH+](C2)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101711-01-7
Record name Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101711017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Mandelic acid, particularly in its derivatives such as alpha-isopropyl-1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester hydrochloride , has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Mandelic Acid

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C8H8O3C_8H_8O_3. It is recognized for its antibacterial properties and is commonly used in medical applications such as treating urinary tract infections. The compound can be synthesized through various methods, including the hydrolysis of mandelonitrile and the base hydrolysis of phenylchloroacetic acid .

Antimicrobial Properties

Mandelic acid and its derivatives exhibit significant antimicrobial activity. Research indicates that mandelic acid is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that mandelic acid demonstrates inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

The antimicrobial activity of mandelic acid is attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes. The compound acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism, leading to cell death .

Treatment of Infections

Mandelic acid has been utilized in clinical settings primarily for its antibacterial properties. It has been prescribed as an oral antibiotic for urinary tract infections due to its effectiveness against uropathogenic bacteria. Clinical studies have reported successful outcomes in patients treated with mandelic acid derivatives, highlighting their role in reducing infection rates and improving patient recovery times .

Case Studies

  • Urinary Tract Infections : A clinical trial involving 100 patients treated with mandelic acid showed a significant reduction in the recurrence of urinary tract infections compared to a control group receiving standard antibiotics.
  • Dermatological Applications : Mandelic acid is also used in dermatology for chemical peels and acne treatment due to its exfoliating properties and ability to reduce inflammation. A study demonstrated that patients treated with mandelic acid peels experienced improved skin texture and reduced acne lesions .

Toxicity and Safety Profile

While mandelic acid is generally considered safe, some studies have noted potential side effects, including skin irritation when used topically. Toxicity assessments indicate that high doses may lead to gastrointestinal disturbances; however, these effects are rare when used within therapeutic ranges .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that certain mandelic acid derivatives exhibit antiviral activity. For instance, compounds similar to mandelic acid have been studied for their potential to inhibit viral replication and treat infections such as hepatitis C and HIV. The mechanism often involves the interference with viral enzymes or replication processes .

Analgesic Effects
Some studies suggest that mandelic acid derivatives may possess analgesic properties. They are thought to modulate pain pathways in the central nervous system, providing a basis for further research into their use in pain management therapies .

Pharmacological Applications

Neuroprotective Effects
Research has highlighted the neuroprotective potential of mandelic acid derivatives. These compounds may help in protecting neuronal cells from damage due to oxidative stress or neuroinflammation. This property positions them as candidates for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antidepressant Activity
There is emerging evidence that mandelic acid derivatives could exhibit antidepressant-like effects in animal models. This activity may be linked to their influence on neurotransmitter systems, including serotonin and norepinephrine pathways .

Biochemical Research

Enzyme Inhibition Studies
Mandelic acid derivatives have been utilized in enzyme inhibition studies, particularly focusing on their effects on enzymes involved in metabolic pathways. For instance, they may act as inhibitors of specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Synthesis of Novel Compounds
The unique structure of mandelic acid allows for the synthesis of various novel compounds through chemical modifications. These synthesized compounds can then be evaluated for their biological activities, expanding the library of potential therapeutic agents .

Data Table: Summary of Applications

Application Area Description Research Findings
Antiviral PropertiesInhibition of viral replication (e.g., hepatitis C)Effective against certain viruses; ongoing studies
Analgesic EffectsModulation of pain pathwaysPotential use in pain management therapies
Neuroprotective EffectsProtection against oxidative stress and inflammationCandidates for neurodegenerative disease treatments
Antidepressant ActivityInfluence on serotonin and norepinephrine pathwaysEvidence from animal models suggests efficacy
Enzyme Inhibition StudiesImpact on cytochrome P450 enzymesImportant for understanding drug metabolism
Synthesis of Novel CompoundsChemical modifications leading to new therapeutic candidatesExpanding potential treatment options in various diseases

Case Study 1: Antiviral Efficacy

A study published in a pharmaceutical journal examined the efficacy of mandelic acid derivatives against hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This study highlights the potential for developing antiviral therapies based on these compounds.

Case Study 2: Neuroprotective Mechanisms

In a preclinical study focused on Alzheimer's disease models, mandelic acid derivatives demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects. This research underscores the neuroprotective capabilities of these compounds and their potential application in treating neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound α-Isopropyl, 3-pyridylmethyl ester, HCl Enhanced lipophilicity; potential CNS activity
(R)-Mandelic Acid Unsubstituted mandelic acid Chiral resolving agent; antimicrobial
3-Chloromandelic Acid Cl at C3 of phenyl ring 63% e.e. via LEV co-crystallization
Sertraline Tetralone Derivative 3,4-Dichlorophenyl, tetralone backbone Intermediate in antidepressant synthesis
4-Azidomethylpyrazole-3-carboxylic Acid Ester Azidomethylpyrazole ester Precursor for triazolodiazepine synthesis

Physicochemical and Pharmacological Properties

  • This contrasts with halogenated derivatives (e.g., 4-fluoromandelic acid), where polar halogens reduce lipophilicity .
  • Salt Formation : The hydrochloride salt improves aqueous solubility relative to free base forms, similar to sertraline intermediates () .
  • Chiral Resolution : Unlike halogenated mandelic acids resolved via LEV co-crystallization, the target compound’s complex ester group may necessitate alternative resolution techniques (e.g., chiral chromatography) due to steric hindrance .

Key Research Findings and Implications

Substituent Effects : The position and nature of substituents (e.g., α-isopropyl vs. halogen) critically influence resolution efficiency, solubility, and bioactivity. Halogenated derivatives prioritize electronic effects, while bulky alkyl groups (as in the target compound) emphasize steric modulation .

Synthetic Flexibility : Methods for azidomethylpyrazole esters () and tetralone intermediates () provide blueprints for optimizing the target compound’s synthesis, particularly in cyclization and salt formation steps .

Regulatory Considerations : Impurity profiles (e.g., sertraline tetralone derivatives in ) underscore the need for stringent quality control in manufacturing structurally complex esters like the target compound .

Preparation Methods

Direct Gas Exposure

  • The free base is dissolved in anhydrous ether , and dry HCl gas is bubbled through the solution until precipitation ceases.

  • The precipitate is filtered, washed with cold ether, and recrystallized from acetone/isopropanol (10:1) to achieve >95% purity.

Acid-Base Neutralization

  • The free base is stirred with 1 M HCl in isopropanol at 0–5°C.

  • Citric acid (0.875 M in isopropanol) may be added for selective crystallization.

  • Yield: 68–82% after recrystallization.

Purification and Optimization

Solvent Systems

  • Toluene/Hexane Mixtures : Recrystallization from toluene with hexane antisolvent yields high-purity hydrochloride salts (99.7% ee in some cases).

  • Methyl Ethyl Ketone : Effective for removing residual amines, with melting points consistently reported at 165–180°C.

Temperature Control

  • Cooling to 0°C during salt formation minimizes byproduct formation.

  • Reflux in toluene (80°C) followed by gradual cooling ensures crystalline uniformity.

Analytical Characterization

  • Melting Point : 165–180°C (varies with recrystallization solvent).

  • NMR Spectroscopy :

    • ¹H-NMR (DMSO-d₆): δ 1.39 (d, CH₃), 4.41 (q, CH₂), 7.19–7.36 (m, aromatic protons).

  • Chiral GC/HPLC : Used to confirm enantiomeric excess (e.g., 96.1% ee).

Industrial Scalability and Yield

StepYield (%)Key ConditionsSource
Mandelic Acid Synthesis90–95Excess HCl, isopropyl alcohol, 80°C
Esterification70–78Reflux in isopropanol, 2–4 hours
Hydrochloride Formation68–82HCl gas, ether/acetone

Challenges and Mitigation

  • Racemization :

    • Minimized by low-temperature esterification and avoiding strong bases.

  • Byproduct Formation :

    • Excess HCl in the mandelic acid step reduces nitrile hydrolysis.

    • Sodium hydroxide is kept sub-stoichiometric during esterification .

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing this compound in pharmaceutical matrices?

  • Answer : Pharmacopeial identification protocols, such as those outlined in USP monographs, involve a combination of melting point analysis (183–186°C), chloride ion verification (via precipitation tests), and spectroscopic techniques (e.g., NMR, FTIR) . For complex matrices, HPLC with UV detection is recommended to resolve co-eluting impurities. Cross-validation with reference standards (e.g., USP/EP impurity markers) ensures specificity .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, partition coefficient) for this compound?

  • Answer : While safety data sheets often lack physicochemical parameters (e.g., water solubility, logP) , researchers should employ experimental determination via:

  • Shake-flask method for partition coefficients.
  • HPLC-derived solubility profiling under buffered conditions (pH 1.2–7.4).
  • Thermogravimetric analysis (TGA) for thermal stability and decomposition thresholds.
    • Computational tools (e.g., COSMO-RS) may supplement empirical data but require validation against experimental benchmarks.

Advanced Research Questions

Q. What strategies optimize the synthetic pathway for this compound to minimize stereochemical impurities?

  • Answer : Synthesis involves multi-step esterification and cyclization , as seen in analogous pyrrolo-pyridazine derivatives . Key optimizations include:

  • Chiral resolution using (R)-mandelic acid derivatives to control stereochemistry .
  • Purification via preparative HPLC with chiral columns (e.g., amylose-based phases).
  • In-process monitoring (e.g., inline IR spectroscopy) to detect intermediates like tetralone derivatives .

Q. How should researchers resolve contradictions in impurity profiles across pharmacopeial standards?

  • Answer : Discrepancies between USP and EP impurity thresholds (e.g., limits for (R)-mandelic acid vs. racemates) require:

  • Cross-referencing impurity markers (e.g., MM0792.03 for racemic mandelic acid ).
  • Method harmonization using HPLC-MS to quantify trace impurities (e.g., sertraline tetralone derivatives) .
  • Forced degradation studies (acid/base hydrolysis, oxidative stress) to map degradation pathways and validate stability-indicating assays .

Q. What advanced analytical techniques are critical for elucidating the compound’s metabolic stability in preclinical models?

  • Answer :

  • LC-QTOF-MS for metabolite identification in hepatic microsomal assays.
  • Radiolabeled tracing (e.g., ¹⁴C at the pyridylmethyl group) to track biotransformation.
  • CYP450 inhibition assays to assess drug-drug interaction risks, guided by structural analogs in EP patents .

Methodological and Regulatory Questions

Q. What are the best practices for validating reference standards of this compound under USP/EP guidelines?

  • Answer :

  • Purity assignment via quantitative NMR (qNMR) against certified reference materials (CRMs).
  • Stability testing under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) .
  • Documentation alignment with EP monographs (e.g., impurity F as methyl mandelate ).

Q. How can researchers design stability studies to address missing data on hydrolytic degradation?

  • Answer :

  • pH-rate profiling across 1.0–9.0 buffers to identify hydrolysis-prone functional groups (e.g., ester linkages).
  • Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf-life.
  • Mass balance studies to correlate degradation products (e.g., free mandelic acid) with potency loss .

Data Contradiction Analysis

Q. How should conflicting data on stereochemical purity be resolved during method transfer between labs?

  • Answer :

  • Interlaboratory comparison using shared CRMs (e.g., MM0792.03 ).
  • Robustness testing of chiral HPLC methods (e.g., column lot variability, mobile phase pH adjustments).
  • Statistical analysis (e.g., ANOVA) to identify systematic biases in enantiomeric excess (%ee) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
Reactant of Route 2
Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.